5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of isoquinoline, characterized by the presence of a carboxylic acid group at the third position and a tetrahydroisoquinoline core. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, often involving high-pressure reactors and continuous flow systems to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol yields trans-decahydroquinolines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for ester or amide formation.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Trans-decahydroquinolines.
Substitution: Esters or amides of this compound.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the PD-1/PD-L1 interaction, which is crucial in immune checkpoint regulation. By blocking this interaction, the compound can enhance the immune response against cancer cells . Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar core structure but differs in the position of the carboxylic acid group.
5,6,7,8-Tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Contains a sulfur atom in the ring, which can alter its chemical and biological properties.
Uniqueness: 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRFSGTYXPKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26862-56-6 | |
Record name | 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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